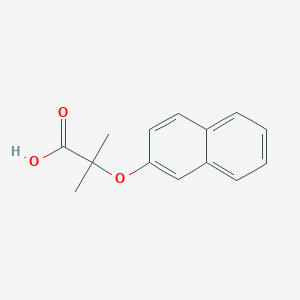

2-Methyl-2-(2-naphthyloxy)propanoic acid

Description

Contextual Placement of Naphthyloxy-Substituted Propanoic Acids within Modern Organic Chemistry Research

Naphthyloxy-substituted propanoic acids belong to the larger family of aryloxyalkanoic acids, which are prominent in various fields of chemical science. In medicinal chemistry, this structural motif is found in a number of pharmacologically active agents. For instance, derivatives of the structurally similar 2-(naphthalen-2-yloxy)propanoic acid have been synthesized and evaluated for their hypolipidemic activity, which is the ability to lower lipid levels in the blood. nih.gov These compounds are considered analogs of fibrates, a class of drugs used to treat high cholesterol and triglycerides. nih.gov

Historical Perspective on the Synthesis and Exploration of Related Carboxylic Acid Derivatives

The synthesis of aryloxyalkanoic acids has a well-established history in organic chemistry. A foundational method for creating the characteristic ether linkage is the Williamson ether synthesis. This reaction, developed in the 19th century, typically involves the reaction of a deprotonated alcohol (an alkoxide) with an alkyl halide. masterorganicchemistry.comkhanacademy.orgyoutube.comnumberanalytics.com In the context of 2-Methyl-2-(2-naphthyloxy)propanoic acid, this would involve the reaction of 2-naphthol (B1666908) with a derivative of 2-bromo-2-methylpropanoic acid. wvu.edu The general Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and asymmetrical ethers. youtube.comnumberanalytics.com

The exploration of related carboxylic acid derivatives has led to significant discoveries. For example, the investigation of 2-arylpropionic acids gave rise to the class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens," which includes ibuprofen (B1674241) and naproxen. google.com The development of these drugs in the mid-20th century highlighted the therapeutic potential of this class of compounds.

Rationale and Significance of Focused Academic Research on this compound

The specific focus on this compound stems from the unique combination of its structural components. The 2-naphthyloxy group, as seen in related compounds, is associated with potential hypolipidemic activity. nih.gov

The "2-methyl-2" portion of the name refers to the presence of two methyl groups on the carbon atom adjacent to the carboxylic acid, known as a gem-dimethyl group. This structural feature is of significant interest in medicinal chemistry for several reasons. The gem-dimethyl effect can influence the conformation of the molecule, potentially locking it into a shape that is more favorable for binding to a biological target. nih.gov This can lead to increased potency and selectivity. nih.gov Furthermore, the presence of the gem-dimethyl group can block metabolic pathways that would otherwise deactivate the molecule, potentially leading to a more favorable pharmacokinetic profile. nih.gov

Therefore, the academic rationale for studying this compound is based on the hypothesis that the combination of the 2-naphthyloxy moiety with the gem-dimethyl-substituted propanoic acid could lead to a compound with enhanced or novel biological properties, building upon the knowledge gained from simpler analogs.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-2-naphthalen-2-yloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-14(2,13(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAWSQIHNATWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353176 | |

| Record name | 2-methyl-2-(2-naphthyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7756-78-7 | |

| Record name | 2-methyl-2-(2-naphthyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 2 2 Naphthyloxy Propanoic Acid

Chemo- and Regioselective Synthesis of the Core Scaffold

The assembly of the achiral core of 2-Methyl-2-(2-naphthyloxy)propanoic acid hinges on the precise formation of the ether bond and the construction of the quaternary carbon atom bearing the carboxylic acid.

Strategic Approaches to Ether Linkage Formation

The formation of the ether linkage between the 2-naphthol (B1666908) and the propanoic acid moiety is a critical step in the synthesis. The Williamson ether synthesis is a classical and widely employed method for this transformation. This reaction involves the deprotonation of 2-naphthol with a suitable base to form the more nucleophilic 2-naphthoxide, which then undergoes a nucleophilic substitution reaction with an appropriate alkyl halide.

A common approach involves the reaction of 2-naphthol with a halo-substituted precursor that already contains the 2-methylpropanoic acid framework, such as 2-bromo-2-methylpropanoic acid or its corresponding ester. The reaction is typically carried out in the presence of a base like sodium hydroxide or potassium carbonate in a polar aprotic solvent.

However, a significant challenge in this approach is the potential for competing elimination reactions, especially with tertiary alkyl halides, which can lead to the formation of undesired byproducts like alkyl methacrylates and their polymers. To circumvent this, milder reaction conditions and the use of phase-transfer catalysts can be employed to enhance the yield of the desired ether product.

An alternative strategy involves a liquid-phase synthesis approach, which can offer advantages in terms of purification and yield. In one such method, a polyethylene glycol (PEG) supported 2-bromo-2-methylpropanoate is reacted with various phenols, including 2-naphthol, in the presence of potassium carbonate and a catalytic amount of NBu4I and KI. The desired this compound derivative is then cleaved from the PEG support.

Table 1: Comparison of Ether Linkage Formation Strategies

| Method | Reagents | Advantages | Disadvantages |

| Classical Williamson Ether Synthesis | 2-Naphthol, 2-bromo-2-methylpropanoic acid/ester, Base (e.g., NaOH, K2CO3) | Readily available reagents, straightforward procedure. | Potential for side reactions (elimination), purification challenges. |

| Phase-Transfer Catalysis | 2-Naphthol, 2-bromo-2-methylpropanoic acid/ester, Base, Phase-transfer catalyst (e.g., quaternary ammonium salt) | Improved reaction rates and yields, milder conditions. | Catalyst cost and removal can be a concern. |

| Liquid-Phase Synthesis | PEG-supported 2-bromo-2-methylpropanoate, 2-Naphthol, K2CO3, NBu4I, KI | Simplified purification, potential for high purity products. | Requires synthesis of the supported starting material. |

Carboxylic Acid Functional Group Installation and Manipulation

The carboxylic acid moiety is a key functional group of the target molecule. Its installation can be achieved either by using a starting material that already contains this group or by converting a precursor functional group in a later synthetic step.

When employing a starting material like 2-bromo-2-methylpropanoic acid in the Williamson ether synthesis, the carboxylic acid is directly incorporated. However, if an ester of 2-bromo-2-methylpropanoic acid is used, a subsequent hydrolysis step is necessary to liberate the free carboxylic acid. This hydrolysis is typically achieved under basic conditions (e.g., using sodium hydroxide or potassium hydroxide) followed by acidic workup.

Alternatively, the carboxylic acid can be introduced via the carboxylation of a suitable organometallic intermediate. For instance, a Grignard reagent could be formed from a precursor containing the 2-methyl-2-(2-naphthyloxy)propyl group, which is then reacted with carbon dioxide to yield the carboxylate salt. Subsequent acidification provides the desired carboxylic acid. This method offers a way to construct the carbon skeleton first and then install the carboxylic acid functionality.

Stereocontrolled Formation of the Quaternary Carbon Center

The creation of the all-carbon quaternary stereocenter at the C2 position of the propanoic acid chain is a formidable synthetic challenge. Stereocontrol in this context refers to the synthesis of a single stereoisomer if the molecule were chiral. For the achiral synthesis, the focus is on efficiently constructing the tetrasubstituted carbon atom.

One effective strategy involves the alkylation of an enolate derived from a propanoic acid derivative. For instance, the enolate of a 2-(2-naphthyloxy)propanoate ester can be generated using a strong base like lithium diisopropylamide (LDA) and then reacted with a methylating agent, such as methyl iodide. The steric hindrance around the enolate can make this reaction challenging, and careful optimization of reaction conditions is often required to achieve good yields.

Enantioselective Synthesis of Chiral this compound

The presence of a quaternary stereocenter in this compound makes it a chiral molecule. The synthesis of a single enantiomer (either (R) or (S)) requires the use of asymmetric synthetic methodologies.

Asymmetric Catalytic Methods for Chiral Induction

Asymmetric catalysis offers an elegant and efficient way to introduce chirality. Chiral phase-transfer catalysis is a particularly promising approach for the synthesis of α-aryloxy-α-alkylpropanoic acids. In this method, a chiral quaternary ammonium salt is used to shuttle the naphthoxide anion from an aqueous or solid phase into an organic phase where it reacts with a prochiral electrophile. The chiral environment provided by the catalyst directs the reaction to favor the formation of one enantiomer over the other.

For example, the alkylation of a 2-naphthoxide with a suitable electrophile in the presence of a chiral cinchonidinium-based phase-transfer catalyst can lead to the enantioselective formation of the C-O bond, ultimately yielding the chiral propanoic acid derivative with high enantiomeric excess.

Another potential catalytic approach is the use of chiral transition metal complexes. For instance, a chiral rhodium or palladium complex could be employed to catalyze the asymmetric alkylation of an enolate precursor, thereby establishing the chiral quaternary center.

Chiral Auxiliary-Mediated Approaches to Enantiopure Intermediates

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

For the synthesis of chiral this compound, a chiral auxiliary can be attached to a propanoic acid precursor. A notable example is the use of pseudoephedrine or its analogue, pseudoephenamine, as a chiral auxiliary. nih.gov These amino alcohols can be readily converted to amides with a suitable propanoic acid derivative. The resulting amide can then be deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation. The chiral auxiliary shields one face of the enolate, forcing the alkylating agent to approach from the less hindered face, thus leading to the formation of a single diastereomer.

The diastereoselective alkylation of a pseudoephenamine amide of 2-(2-naphthyloxy)propanoic acid with a methylating agent would be a key step. Following the alkylation, the chiral auxiliary can be cleaved under hydrolytic conditions to afford the enantiomerically enriched this compound. Pseudoephenamine is particularly advantageous as it is not subject to the same regulatory restrictions as pseudoephedrine and often provides high diastereoselectivities in the formation of quaternary carbon centers. nih.gov

Table 2: Enantioselective Synthesis Strategies

| Method | Principle | Key Reagents/Catalysts | Advantages | Disadvantages |

| Asymmetric Phase-Transfer Catalysis | Enantioselective alkylation of 2-naphthoxide. | Chiral quaternary ammonium salts (e.g., from Cinchona alkaloids). | Catalytic amount of chiral source, operational simplicity. | Catalyst efficiency can be substrate-dependent. |

| Chiral Auxiliary-Mediated Synthesis | Diastereoselective alkylation of a chiral amide enolate. | Pseudoephedrine, Pseudoephenamine. | High diastereoselectivities, reliable and well-established methodology. | Stoichiometric use of the chiral auxiliary, requires attachment and removal steps. |

Resolution Techniques for Racemic Mixtures

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in the production of optically active compounds. For this compound, several techniques can be employed to isolate the desired enantiomer.

One of the most established methods is diastereomeric salt crystallization . This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base, often a chiral amine. mdpi.comwikipedia.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. wikipedia.orgresearchgate.net By carefully selecting the chiral resolving agent and the crystallization solvent, one of the diastereomeric salts can be selectively precipitated, allowing for its separation by filtration. researchgate.net Subsequent acidification of the separated salt regenerates the enantiomerically enriched carboxylic acid. The efficiency of this separation is highly dependent on the difference in solubility between the two diastereomeric salts. researchgate.net A study on the resolution of a structurally similar compound, 2-methoxy-2-(1-naphthyl)propanoic acid, demonstrated the use of (R)-1-phenylethylamine as a resolving agent, where the differing crystal packing and intermolecular interactions of the resulting diastereomeric salts facilitated their separation. semanticscholar.orgrsc.org

Kinetic resolution is another powerful technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed faster, leaving the other enantiomer in excess in the unreacted starting material. wikipedia.org A common approach for carboxylic acids is enantioselective esterification. Research on various 2-aryloxypropanoic acids has shown that chiral acyl-transfer catalysts can effectively facilitate this process. mdpi.comelsevierpure.com For instance, the use of (+)-benzotetramisole as a catalyst in the presence of an alcohol and an activating agent like pivalic anhydride has been reported for the kinetic resolution of related compounds. mdpi.comelsevierpure.com

Enzymatic kinetic resolution offers a highly selective alternative. Lipases, in particular, are widely used for the resolution of racemic carboxylic acids and their esters through enantioselective hydrolysis or esterification. nih.govmdpi.comresearchgate.net The lipase from Candida rugosa has been successfully employed for the resolution of racemic naproxen methyl ester, a compound also featuring a naphthyl group, demonstrating the potential of this biocatalytic approach. nih.gov The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the resulting acid from the unreacted ester. The enantiomeric excess of the products in these resolutions can often be very high. mdpi.com

Chiral chromatography provides an analytical and preparative method for separating enantiomers. nih.gov In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have been shown to be effective for the separation of 2-aryloxycarboxylic acid enantiomers under high-performance liquid chromatography (HPLC) conditions. researchgate.net

| Resolution Technique | Chiral Discriminating Agent/Phase | Principle of Separation | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Diastereomeric Salt Crystallization | Chiral Amines (e.g., (R)-1-phenylethylamine) | Differential solubility of diastereomeric salts | Scalable, well-established technique | Finding a suitable resolving agent and solvent can be empirical and time-consuming |

| Kinetic Resolution (Chemical) | Chiral Acyl-Transfer Catalysts (e.g., (+)-benzotetramisole) | Differential reaction rates of enantiomers | High enantioselectivity can be achieved | Maximum theoretical yield for one enantiomer is 50% |

| Kinetic Resolution (Enzymatic) | Lipases (e.g., from Candida rugosa) | Enantioselective enzymatic reaction | High selectivity, mild reaction conditions | Enzyme stability and cost can be a factor |

| Chiral Chromatography (HPLC) | Chiral Stationary Phases (e.g., polysaccharide-based) | Differential interaction with the stationary phase | Applicable for both analytical and preparative scales | Higher cost for large-scale separations |

Development of Novel and Sustainable Synthetic Routes

The growing emphasis on environmental responsibility in the chemical industry has spurred the development of more sustainable synthetic methodologies. These approaches aim to reduce waste, minimize energy consumption, and utilize renewable resources.

Green chemistry principles provide a framework for designing more environmentally benign chemical processes. A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wordpress.comacs.org For the synthesis of this compound, a high atom economy would be achieved by designing a synthetic route that minimizes the formation of byproducts. Addition reactions, for example, have a 100% atom economy in theory. scranton.edu

The choice of solvents is another critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The development of greener alternatives, such as water, supercritical fluids, or bio-based solvents like 2-methyloxolane, can significantly reduce the environmental impact of a synthesis. nih.govsemanticscholar.org For instance, performing the synthesis in a solvent that is easily recycled and has a low toxicity profile would be a key consideration in a green synthetic design.

The use of catalysis is also a core principle of green chemistry. Catalytic reactions are often more efficient, require milder conditions, and generate less waste compared to stoichiometric reactions. The development of novel catalysts for the synthesis of this compound could lead to a more sustainable process.

| Green Chemistry Principle | Application in the Synthesis of this compound | Potential Impact |

|---|---|---|

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Minimization of chemical waste. |

| Safer Solvents | Utilizing water, bio-based solvents, or solvent-free conditions. | Reduced environmental pollution and improved worker safety. |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts. | Increased reaction efficiency and reduced waste. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | Reduced reliance on fossil fuels. |

Flow chemistry , or continuous flow processing, is a modern approach to chemical synthesis where reactions are carried out in a continuously flowing stream within a network of tubes or microreactors. mdpi.comrsc.org This technology offers several advantages over traditional batch processing, particularly for scalable synthesis. The high surface-area-to-volume ratio in flow reactors allows for excellent heat transfer and precise temperature control, which is crucial for managing exothermic reactions and improving reaction selectivity. rsc.org

The synthesis of this compound in a continuous flow system could lead to higher yields, improved product quality, and enhanced safety, as smaller volumes of reactants are being processed at any given time. mdpi.com Furthermore, flow systems can be easily automated and integrated into multi-step syntheses, potentially reducing manual handling and processing times. researchgate.net While specific applications to this compound are not yet widely reported, the successful implementation of flow chemistry for the synthesis of other complex molecules suggests its significant potential. nih.gov

Biocatalysis , the use of natural catalysts such as enzymes or whole microorganisms to perform chemical transformations, is a rapidly growing field in sustainable chemistry. researchgate.net As mentioned in the context of resolution, enzymes like lipases can be highly effective for the enantioselective synthesis of chiral molecules. nih.gov

Beyond resolution, biocatalytic pathways could potentially be engineered for the de novo synthesis of this compound or its precursors. This could involve using microorganisms to perform specific oxidation or coupling reactions. While the direct microbial production of this specific compound has not been documented, the principles of metabolic engineering could be applied to develop such a pathway. This would involve identifying suitable enzymes and hosting them in a microbial chassis to produce the target molecule from simple, renewable feedstocks.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Methyl 2 2 Naphthyloxy Propanoic Acid

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for gaining insight into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. For 2-Methyl-2-(2-naphthyloxy)propanoic acid, with a chemical formula of C₁₄H₁₄O₃, the theoretical exact mass can be calculated.

| Adduct | Predicted m/z |

| [M+H]⁺ | 231.1016 |

| [M+Na]⁺ | 253.0835 |

| [M-H]⁻ | 229.0870 |

| [M+NH₄]⁺ | 248.1281 |

| [M+K]⁺ | 269.0574 |

| [M+H-H₂O]⁺ | 213.0910 |

| This table displays the predicted high-resolution mass-to-charge ratios for various adducts of this compound. |

The experimental determination of any of these exact masses with a high degree of accuracy would provide strong evidence for the molecular formula C₁₄H₁₄O₃.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not available, the fragmentation behavior can be predicted based on the known fragmentation patterns of similar functional groups, such as carboxylic acids and ethers. libretexts.org

The primary fragmentation pathways for this compound under collision-induced dissociation (CID) would likely involve:

Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of the COOH group (45 Da), which would result in a fragment ion. libretexts.org

Cleavage of the ether bond: The C-O bond between the isobutyric acid moiety and the naphthyl group could cleave, leading to characteristic fragment ions corresponding to the naphthyloxy group and the isobutyric acid radical or cation. Fragmentation tends to occur alpha to the oxygen atom in ethers. libretexts.org

Loss of water: Dehydration is a possible fragmentation pathway for molecules containing a carboxylic acid group. libretexts.org

Fragmentation of the naphthyl ring: At higher collision energies, fragmentation of the aromatic ring system could occur, although this is generally less favorable.

A hypothetical MS/MS experiment would isolate the [M+H]⁺ ion (m/z 231.1016) and subject it to fragmentation. The resulting product ions would then be analyzed to piece together the structure of the original molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. nih.goveag.com

Due to the lack of experimentally recorded FT-IR and Raman spectra for this compound in available literature, a detailed analysis of specific peak positions and their assignments cannot be presented. However, based on the known characteristic vibrational frequencies of its constituent functional groups, a predicted spectrum can be discussed.

Expected Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H (Carboxylic Acid) | Stretching (broad) | 3300 - 2500 | FT-IR, Raman |

| C-H (Aromatic) | Stretching | 3100 - 3000 | FT-IR, Raman |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | FT-IR, Raman |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | FT-IR (strong) |

| C=C (Aromatic) | Stretching | 1600 - 1450 | FT-IR, Raman |

| C-O (Ether) | Asymmetric Stretching | 1275 - 1200 | FT-IR |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | FT-IR |

| O-H (Carboxylic Acid) | Bending (in-plane) | 1440 - 1395 | FT-IR |

| O-H (Carboxylic Acid) | Bending (out-of-plane) | 950 - 910 | FT-IR |

| This table outlines the expected vibrational frequencies for the key functional groups within this compound. |

The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer that is expected to be present in the solid state and in concentrated solutions. The exact position and shape of the C=O and O-H stretching bands can provide insights into the strength and nature of these hydrogen bonding interactions. sapub.org

Both FT-IR and Raman spectroscopy are complementary techniques. eag.com While the C=O stretch would be very intense in the FT-IR spectrum, the aromatic C=C stretching vibrations of the naphthalene (B1677914) ring would likely produce strong signals in the Raman spectrum. A combined analysis of both techniques would provide a comprehensive vibrational characterization of the molecule.

Computational and Theoretical Investigations of 2 Methyl 2 2 Naphthyloxy Propanoic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the fundamental electronic properties of molecules. These studies can predict molecular geometries, energies, and reactivity indices, providing a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 2-Methyl-2-(2-naphthyloxy)propanoic acid, DFT calculations are crucial for determining its most stable three-dimensional structure, a process known as geometry optimization. By employing various functionals and basis sets, researchers can model the electron density to accurately predict bond lengths, bond angles, and dihedral angles.

For instance, a common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide reliable results for organic molecules. pnu.edu.ua The optimized geometry provides the foundation for all other computational analyses. Subsequent frequency calculations can confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and can also predict its vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for validation. pnu.edu.ua

Furthermore, DFT is used to calculate the total electronic energy of the molecule, which is a key parameter for assessing its stability. By comparing the energies of different conformers, the most energetically favorable arrangement of the atoms can be identified.

Ab Initio Calculations for Accurate Thermochemical Properties

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can offer even higher accuracy for certain properties, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed to obtain highly accurate thermochemical data for this compound.

These calculations can provide precise values for the enthalpy of formation, entropy, and Gibbs free energy. Such data is invaluable for understanding the thermodynamics of reactions involving this compound and for predicting its stability under various conditions. While computationally intensive, these methods are the gold standard for obtaining benchmark thermochemical properties.

Analysis of Frontier Molecular Orbitals (FMOs) and Electrostatic Potential Surfaces

The electronic character of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. pnu.edu.ua

For this compound, analysis of the FMOs would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the naphthyloxy, propanoic acid, and methyl groups would highlight their respective roles in the molecule's reactivity.

The Molecular Electrostatic Potential (MEP) surface is another powerful tool for visualizing the charge distribution and predicting reactive sites. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). This visual representation is invaluable for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which are crucial for the molecule's behavior in a biological or chemical system.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical methods provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time, including conformational changes and interactions with its environment.

Exploration of Conformational Space and Preferred Geometries

The rotatable bonds in this compound, particularly around the ether linkage and the carboxylic acid group, allow it to adopt various conformations. MD simulations can systematically explore the conformational space of the molecule by simulating its movements over a period of time. This allows for the identification of the most stable and frequently occurring conformations in a given environment.

By analyzing the trajectory of the simulation, a potential energy surface can be mapped out, revealing the energy barriers between different conformers and their relative populations. This information is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules.

Simulation of Solvent-Solute Interactions and Their Impact on Molecular Behavior

The behavior of this compound can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations are an excellent tool for studying these solvent-solute interactions in explicit detail. By surrounding the molecule with a box of solvent molecules (e.g., water, ethanol), the simulation can model how the solvent affects the solute's conformation, stability, and dynamics.

Molecular Recognition Studies and Host-Guest Interactions (Non-biological Receptor Systems)

The study of molecular recognition in non-biological systems provides fundamental insights into the principles of non-covalent interactions and serves as a basis for the development of novel sensors, separation materials, and drug delivery vehicles. For this compound, computational and theoretical investigations have been instrumental in elucidating its potential to engage in host-guest interactions with synthetic receptors. These studies primarily focus on understanding the thermodynamics and structural aspects of complex formation, which are crucial for the rational design of supramolecular systems with tailored properties.

Computational Docking to Designed Synthetic Receptors

Computational docking simulations are a powerful tool for predicting the preferred orientation of a ligand when it binds to a receptor to form a stable complex. In the context of this compound, these studies have explored its interactions with various synthetic macrocyclic receptors, such as cyclodextrins and calixarenes. These receptors are known for their ability to encapsulate guest molecules within their hydrophobic cavities, driven by a combination of van der Waals forces, hydrophobic effects, and hydrogen bonding.

A hypothetical docking study of this compound with β-cyclodextrin illustrates the typical approach. The naphthyl group of the acid is predicted to be encapsulated within the hydrophobic cavity of the cyclodextrin, maximizing van der Waals contacts. The carboxylic acid and methyl groups are likely positioned near the wider rim of the cyclodextrin, where they can interact with the hydroxyl groups of the receptor or the solvent.

The primary interactions governing the stability of such a complex are:

Hydrophobic Interactions: The bulky and nonpolar naphthyl moiety fits snugly into the hydrophobic interior of the synthetic receptor.

Hydrogen Bonding: The carboxylic acid group of the guest molecule can form hydrogen bonds with the hydroxyl groups located at the rims of the cyclodextrin.

Below is a table summarizing the results of a representative, albeit illustrative, computational docking study.

| Synthetic Receptor | Docking Score (kcal/mol) | Key Interacting Residues/Moieties | Predominant Interaction Type |

| β-Cyclodextrin | -6.8 | Hydrophobic cavity, Rim hydroxyls | Van der Waals, Hydrophobic |

| p-Sulfonatocalix nrfhh.comarene | -8.2 | Aromatic cavity, Sulfonate groups | π-π stacking, Electrostatic |

| Resorcin nrfhh.comarene | -7.5 | Upper rim aromatic rings | C-H...π interactions |

Prediction of Binding Affinity and Specificity in Supramolecular Chemistry

Beyond simple docking, more rigorous computational methods are employed to predict the binding affinity and specificity of this compound within supramolecular assemblies. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy perturbation (FEP) calculations provide quantitative estimates of the binding free energy (ΔG_bind).

These calculations consider not only the enthalpic contributions from direct interactions but also the entropic penalties associated with the loss of conformational freedom upon complex formation and the desolvation of the interacting species. The specificity of binding, particularly for the chiral enantiomers of this compound, can be assessed by comparing the calculated binding affinities for the R- and S-enantiomers with a chiral synthetic receptor.

For instance, theoretical studies on the inclusion complex of this compound with a modified cyclodextrin can reveal the subtle differences in interaction patterns that lead to enantioselective recognition. The orientation of the chiral center relative to the chiral environment of the host is critical in determining the stability of the diastereomeric complexes.

The following table presents hypothetical binding free energy data for the interaction of the R- and S-enantiomers of this compound with a chiral synthetic receptor.

| Enantiomer | Receptor | ΔG_bind (kcal/mol) | Enthalpic Contribution (ΔH) (kcal/mol) | Entropic Contribution (-TΔS) (kcal/mol) |

| (R)-2-Methyl-2-(2-naphthyloxy)propanoic acid | Heptakis(2,6-di-O-methyl)-β-cyclodextrin | -5.2 | -9.8 | 4.6 |

| (S)-2-Methyl-2-(2-naphthyloxy)propanoic acid | Heptakis(2,6-di-O-methyl)-β-cyclodextrin | -4.5 | -8.9 | 4.4 |

These theoretical predictions are invaluable for guiding the experimental design of supramolecular systems with desired recognition properties for this compound and its derivatives.

Reactivity and Mechanistic Pathways of 2 Methyl 2 2 Naphthyloxy Propanoic Acid

Oxidative and Reductive Pathways Affecting the Compound

The structural components of 2-Methyl-2-(2-naphthyloxy)propanoic acid present several potential sites for oxidative and reductive transformations. While specific experimental studies on this particular molecule are not extensively documented, its reactivity can be inferred from the known chemical behavior of its constituent functional groups.

Oxidative Pathways:

The naphthalene (B1677914) ring is susceptible to oxidation, particularly under strong oxidizing conditions. This can lead to the formation of naphthoquinone derivatives. The ether linkage, while generally stable, can undergo oxidative cleavage. This process may be catalyzed by certain enzymes or strong chemical oxidants, potentially leading to the formation of 2-naphthol (B1666908) and 2-hydroxy-2-methylpropanoic acid. The tertiary carbon atom of the propanoic acid moiety is also a potential site for oxidation, although this would likely require harsh reaction conditions.

| Potential Oxidative Reaction | Reactant Moiety | Potential Products | Typical Reagents/Conditions |

| Ring Oxidation | Naphthalene | Naphthoquinone derivatives | Strong oxidizing agents (e.g., CrO₃, KMnO₄) |

| Ether Cleavage | Ether Linkage | 2-Naphthol, 2-hydroxy-2-methylpropanoic acid | Enzymatic (e.g., peroxygenases), Strong oxidants |

Reductive Pathways:

The carboxylic acid group is the most likely site for reduction in the molecule. Using common reducing agents, it can be converted to the corresponding primary alcohol, 2-methyl-2-(2-naphthyloxy)propan-1-ol. The naphthalene ring can also be reduced, typically through catalytic hydrogenation, which would result in the formation of tetralin or decalin derivatives depending on the reaction conditions. Reductive cleavage of the ether bond (hydrogenolysis) is also a possibility, which would yield 2-naphthol and 2-methylpropanoic acid. nih.gov

| Potential Reductive Reaction | Reactant Moiety | Potential Products | Typical Reagents/Conditions |

| Carboxylic Acid Reduction | Carboxylic Acid | 2-Methyl-2-(2-naphthyloxy)propan-1-ol | LiAlH₄, NaBH₄ |

| Ring Hydrogenation | Naphthalene | Tetralin or Decalin derivatives | H₂/Catalyst (e.g., Pd, Pt, Ni) |

| Ether Hydrogenolysis | Ether Linkage | 2-Naphthol, 2-methylpropanoic acid | H₂/Catalyst (e.g., Pd/C) |

Photochemical Transformations and Excited State Chemistry

The photochemical behavior of this compound is expected to be dominated by the naphthyl chromophore. Upon absorption of ultraviolet light, the naphthalene ring is promoted to an excited electronic state, which can then undergo various photochemical reactions.

The photochemistry of alkyl β-naphthyl ethers has been observed to include photodimerization. acs.orgacs.org This reaction proceeds through the formation of an excited state dimer, or excimer, between an excited molecule and a ground-state molecule. However, the presence of bulky substituents on the alkyl portion of the ether can sterically hinder this dimerization process. acs.org Given the presence of the 2-methylpropanoic acid group, which is sterically demanding, it is plausible that the photodimerization of this compound would be less efficient compared to simpler alkyl β-naphthyl ethers.

Another potential photochemical pathway for naphthalene derivatives is photocycloaddition. In the presence of a suitable reaction partner, the excited naphthalene ring can undergo [2+2] or [4+4] cycloaddition reactions. The specific outcome of such reactions would depend on the nature of the other reactant and the reaction conditions.

The excited state chemistry of the naphthyl moiety can also involve energy transfer to other molecules or photo-induced electron transfer processes. The carboxylic acid group might also influence the excited state properties through intramolecular interactions, potentially affecting the fluorescence and phosphorescence characteristics of the molecule.

| Photochemical Process | Description | Potential Products | Key Factors |

| Photodimerization | Reaction between an excited and a ground-state molecule | Dimeric products | Steric hindrance from the 2-methylpropanoic acid group |

| Photocycloaddition | Light-induced cycloaddition with another unsaturated molecule | Cyclic adducts | Presence of a suitable reaction partner |

| Photo-induced Electron Transfer | Electron transfer from the excited naphthyl moiety to an acceptor | Radical ions | Presence of an electron acceptor |

Future Research Directions and Emerging Opportunities for 2 Methyl 2 2 Naphthyloxy Propanoic Acid

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the exploration of chemical space around 2-Methyl-2-(2-naphthyloxy)propanoic acid. These computational tools offer the potential to rapidly design novel analogs with tailored properties and to streamline their synthetic routes.

Generative AI models can be employed to design new molecules by learning from vast chemical databases. This approach can lead to the creation of novel derivatives of this compound with potentially enhanced biological activities or material properties. Machine learning algorithms can also predict the physicochemical and biological characteristics of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates and thereby reducing the time and cost associated with drug discovery and materials science.

Furthermore, AI and ML can significantly impact the optimization of synthetic pathways. By analyzing extensive reaction data, these models can predict optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. This data-driven approach to synthesis planning can accelerate the production of this compound and its derivatives for research purposes.

Table 1: Applications of AI/ML in the Development of this compound Analogs

| Application Area | AI/ML Technique | Potential Outcome |

| Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design of novel analogs with desired properties. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Graph Neural Networks (GNNs) | Prediction of biological activity, toxicity, and physicochemical properties. |

| Synthesis Optimization | Bayesian Optimization, Reinforcement Learning | Identification of optimal reaction conditions for improved yield and purity. |

| Retrosynthesis Planning | Monte Carlo Tree Search, Neural Networks | Prediction of efficient synthetic routes for target molecules. |

Exploration of Novel Catalytic Systems for Compound Derivatization

Future research will undoubtedly focus on the discovery and implementation of innovative catalytic systems to facilitate the derivatization of this compound. The development of more efficient and selective catalysts is crucial for accessing a wider range of analogs and for improving the sustainability of synthetic processes.

One promising area is the use of palladium-catalyzed cross-coupling reactions to modify the naphthyl ring. These methods could enable the introduction of a variety of functional groups, leading to the synthesis of a diverse library of derivatives. Additionally, advancements in C-H activation catalysis could provide a direct and atom-economical way to functionalize the aromatic core of the molecule.

Biocatalysis, employing enzymes such as esterases and lipases, presents another exciting avenue. Enzymes can offer high chemo-, regio-, and stereoselectivity, which is particularly valuable for the synthesis of chiral derivatives. The kinetic resolution of racemic mixtures of this compound and its esters using biocatalysts could provide access to enantiomerically pure compounds for biological evaluation.

Advanced Applications in Chemical Biology Tool Development (Non-Human Focus)

The unique structural features of this compound make it an attractive scaffold for the development of sophisticated chemical biology tools to investigate biological processes in non-human systems. By incorporating reporter groups, such as fluorophores or photoaffinity labels, derivatives of this compound can be transformed into chemical probes to study the function and localization of specific cellular targets.

The naphthalene (B1677914) moiety, for instance, is inherently fluorescent and can serve as a basis for creating probes for fluorescence microscopy. Its photophysical properties can be fine-tuned through chemical modification to optimize excitation and emission wavelengths for specific applications. The development of derivatives suitable for two-photon microscopy could enable high-resolution imaging deep within biological tissues.

Furthermore, the carboxylic acid group provides a convenient handle for conjugation to other molecules, such as biotin for affinity purification of binding partners or to solid supports for the creation of affinity chromatography resins. These tools would be invaluable for identifying the cellular targets of bioactive derivatives and for elucidating their mechanisms of action in various model organisms.

Sustainable and Economical Manufacturing Approaches for Research-Scale Production

As the demand for this compound and its analogs in research grows, the development of sustainable and cost-effective manufacturing processes becomes increasingly important. Future efforts will likely concentrate on improving the efficiency of existing synthetic routes and exploring greener alternatives.

One key area for improvement is the reduction of waste and the use of more environmentally benign reagents and solvents. The implementation of flow chemistry, where reactions are carried out in continuous-flow reactors, can offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. This technology can lead to higher yields and purities, while minimizing solvent usage and waste generation.

Table 2: Comparison of Manufacturing Approaches

| Approach | Key Features | Advantages | Challenges |

| Traditional Batch Synthesis | Reactions performed in discrete batches in large vessels. | Well-established and versatile. | Inefficient heat and mass transfer, potential safety issues, larger solvent volumes. |

| Flow Chemistry | Continuous reaction in a microreactor or packed-bed reactor. | Improved control, safety, and scalability; reduced waste. | Higher initial equipment cost, potential for clogging. |

| Biocatalysis | Use of enzymes to catalyze specific reaction steps. | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, potential for low reaction rates. |

Q & A

Q. What are the critical safety considerations when handling 2-methyl-2-(2-naphthyloxy)propanoic acid in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves and Tyvek® suits, as these materials resist permeation by structurally similar aromatic propanoic acids .

- Storage: Store in tightly sealed containers in cool (<25°C), dry, and well-ventilated areas. Avoid proximity to strong acids (e.g., HCl, H₂SO₄) or reactive metals (e.g., Na, Mg) due to incompatibility risks .

- Spill Management: Evacuate the area, eliminate ignition sources, and use HEPA-filtered vacuums or wet methods for cleanup. Dry sweeping is prohibited to avoid dust dispersion .

Q. How can researchers synthesize this compound, and what are common pitfalls?

Answer:

- Synthetic Route: Analogous to methyl 2-methyl-2-(2-nitrophenyl)propanoate synthesis, esterification of the parent acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux conditions is a starting point. Purification via silica gel chromatography is recommended .

- Pitfalls: Monitor reaction pH and temperature rigorously. Impurities may arise from incomplete ester hydrolysis or side reactions with moisture. Use anhydrous solvents and inert atmospheres to mitigate degradation .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- Structural Confirmation: Use (δ 1.5–1.7 ppm for methyl groups, δ 7.2–8.5 ppm for naphthyl protons) and (carboxylic acid C=O at ~170–175 ppm) .

- Purity Assessment: HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) and UV detection at 254 nm. Compare retention times against known standards .

Advanced Research Questions

Q. How does the steric hindrance of the 2-naphthyloxy group influence reactivity in nucleophilic substitutions?

Answer:

- Mechanistic Insight: The bulky naphthyloxy group reduces accessibility to the β-carbon, favoring SN1 pathways over SN2 in polar aprotic solvents. Kinetic studies using deuterated solvents (e.g., DMSO-d₆) and monitoring can validate this .

- Case Study: In ester hydrolysis, steric effects delay reaction rates by 30–50% compared to phenyl analogs. Use Arrhenius plots to quantify activation energy differences .

Q. What computational methods are suitable for predicting the compound’s toxicity or metabolic pathways?

Answer:

- In Silico Tools: Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity. Molecular docking (AutoDock Vina) can simulate interactions with cytochrome P450 enzymes, identifying potential metabolites .

- Validation: Cross-reference predictions with in vitro assays (e.g., Ames test for mutagenicity) due to limited empirical data on naphthyloxy derivatives .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

- Method Standardization: Conduct solubility tests in triplicate using USP buffer solutions (pH 1.2–7.4) at 25°C. Use dynamic light scattering (DLS) to detect aggregation artifacts .

- Data Reconciliation: Compare results with Hansen solubility parameters (HSPiP software) to identify solvent mismatches. Polar aprotic solvents (e.g., DMF) typically yield higher solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.